molecular formula C9H14N4O B2815710 1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol CAS No. 2167118-57-0

1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol

Cat. No. B2815710
CAS RN: 2167118-57-0
M. Wt: 194.238
InChI Key: SBHHNRJKDVMBBY-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Pyrimidines are key components of many important biological molecules, including DNA and RNA .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to 1-(4-(Dimethylamino)pyrimidin-2-yl)azetidin-3-ol involves reactions that lead to the formation of various azetidinone derivatives. These derivatives have been explored for their potential antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic activities. The structural characterization of these compounds employs techniques such as Fourier Transform Infrared Spectroscopy and Proton Nuclear Magnetic Resonance Spectroscopy to confirm their chemical structures. The antimicrobial activity assessment of one compound showed mild antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating a direction for future antibiotic development (S. Ramachandran et al., 2022).

Antimicrobial and Antitubercular Activities

A range of pyrimidine-azetidinone analogues synthesized from the condensation of aromatic amines with N-phenylacetamide demonstrated antimicrobial and in vitro antituberculosis activities. These compounds, evaluated against bacterial and fungal strains, as well as Mycobacterium tuberculosis, offer insights into designing antibacterial and antituberculosis agents. This research indicates the potential of such derivatives in addressing infectious diseases and suggests a pathway for developing new antimicrobial compounds (M. Chandrashekaraiah et al., 2014).

Anticancer Drug Amplification

The interaction of compounds structurally related to this compound with DNA has been studied for their role in anticancer drug amplification. These studies reveal that such compounds can intercalate with DNA, causing changes in DNA's thermal stability and affecting its electronic properties. This interaction is crucial for understanding the molecular basis of anticancer drug amplification, indicating these compounds' potential in enhancing the effectiveness of anticancer therapies (L. Strekowski et al., 1986).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, incorporating structural elements similar to this compound, have been synthesized to explore their photophysical properties and potential as pH sensors. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned through molecular design. Their interaction with proton donors leads to dramatic color changes, suggesting their application in developing colorimetric pH sensors and logic gates for various analytical and biomedical applications (Han Yan et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many pyrimidine derivatives exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antiviral effects .

properties

IUPAC Name

1-[4-(dimethylamino)pyrimidin-2-yl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12(2)8-3-4-10-9(11-8)13-5-7(14)6-13/h3-4,7,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHNRJKDVMBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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